1-(4,6-Dichloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
Quinoline, 1-(4,6-dichloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydro- is a complex organic compound that belongs to the class of heterocyclic aromatic organic compounds It is characterized by a quinoline backbone with a tetrahydro modification and a 1,3,5-triazine ring substituted with two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 1-(4,6-dichloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydro- typically involves the nucleophilic substitution of cyanuric chloride with a quinoline derivative. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often require low temperatures, around -15 to -5°C, to control the reactivity of cyanuric chloride .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors such as quinoline and cyanuric chloride. The process includes careful control of reaction conditions to ensure high yield and purity. The use of solvents like chloroform or tetrahydrofuran (THF) is common to dissolve the reactants and facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 1-(4,6-dichloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline moiety can undergo oxidation to form quinoline N-oxide or reduction to form tetrahydroquinoline derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines, secondary amines, or thiols in the presence of a base (e.g., sodium carbonate) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substituted Triazines: Products with various functional groups replacing the chlorine atoms on the triazine ring.
Quinoline Derivatives: Oxidized or reduced forms of the quinoline moiety.
Scientific Research Applications
Quinoline, 1-(4,6-dichloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydro- has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Electronics: Its fluorescence properties are utilized in the development of sensors and other electronic devices.
Mechanism of Action
The mechanism of action of Quinoline, 1-(4,6-dichloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydro- involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity . The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine Derivatives: Compounds like 2,4,6-trichloro-1,3,5-triazine and 2-amino-4,6-dichloro-1,3,5-triazine.
Quinoline Derivatives: Compounds such as quinoline N-oxide and tetrahydroquinoline.
Uniqueness
Quinoline, 1-(4,6-dichloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydro- is unique due to its combination of a quinoline backbone with a triazine ring, providing a versatile scaffold for various chemical modifications and applications. Its dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets .
Properties
IUPAC Name |
1-(4,6-dichloro-1,3,5-triazin-2-yl)-3,4-dihydro-2H-quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4/c13-10-15-11(14)17-12(16-10)18-7-3-5-8-4-1-2-6-9(8)18/h1-2,4,6H,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEQBHHBPKBVHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC(=NC(=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90316889 |
Source
|
Record name | NSC308798 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90316889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111373-02-5 |
Source
|
Record name | NSC308798 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90316889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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